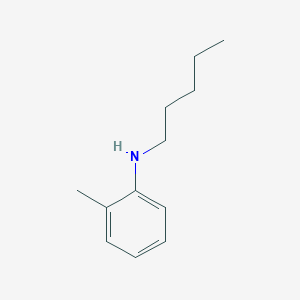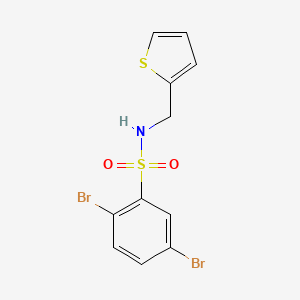![molecular formula C14H13N3O3S2 B15097061 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B15097061.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic compound that features a unique combination of a thiadiazole ring and a benzopyran structure
Méthodes De Préparation
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The benzopyran moiety is then introduced through a cyclization reaction involving suitable precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Analyse Des Réactions Chimiques
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzopyran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. In anticancer research, it may induce apoptosis in cancer cells by interacting with key signaling pathways and proteins involved in cell survival and proliferation .
Comparaison Avec Des Composés Similaires
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can be compared with other thiadiazole and benzopyran derivatives:
Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole-2-thiol and 1,3,4-thiadiazole-2-amine share the thiadiazole ring but differ in their substituents, leading to variations in their biological activities.
Benzopyran Derivatives: Compounds such as coumarin and chromone contain the benzopyran structure but lack the thiadiazole ring, resulting in different chemical and biological properties.
Propriétés
Formule moléculaire |
C14H13N3O3S2 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
InChI |
InChI=1S/C14H13N3O3S2/c1-2-21-14-17-16-13(22-14)15-11(18)10-7-8-5-3-4-6-9(8)12(19)20-10/h3-6,10H,2,7H2,1H3,(H,15,16,18) |
Clé InChI |
UKRHAHICTYEQBX-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NN=C(S1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyltetrahydropyrazine-1(2H)-carbothioamide](/img/structure/B15096986.png)

![N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B15096997.png)




![2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline](/img/structure/B15097028.png)
![1-[(6-bromonaphthalen-2-yl)oxy]-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol](/img/structure/B15097039.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15097045.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione](/img/structure/B15097047.png)
![2-{[2-(4-Bromoanilino)-2-oxoethyl]thio}acetic acid](/img/structure/B15097056.png)
![N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B15097062.png)
